molecular formula C10H9NO3 B8131547 Ethyl furo[2,3-b]pyridine-2-carboxylate

Ethyl furo[2,3-b]pyridine-2-carboxylate

Cat. No.: B8131547
M. Wt: 191.18 g/mol
InChI Key: FRAKJSUXVQJONI-UHFFFAOYSA-N
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Description

Ethyl furo[2,3-b]pyridine-2-carboxylate, with the CAS registry number 34668-25-2, is a high-purity fused heterocyclic compound serving as a key advanced intermediate in medicinal chemistry and drug discovery. This compound, with the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol, belongs to the pharmaceutically significant furopyridine family, a scaffold known for its wide range of biological activities . Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. Specifically, this ester can be further functionalized to create derivatives such as ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate, which has been identified as a potent inhibitor of the CDK2 enzyme (IC 50 0.93 µM) . Cyclin-dependent kinase 2 (CDK2) is a critical target in oncology research, as its activity is essential for cell cycle progression, and its inhibition can halt the proliferation of cancer cells . Furo[2,3-b]pyridine derivatives have also demonstrated notable in vitro cytotoxicity against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549, highlighting their potential in anticancer research . Beyond oncology, the furopyridine core structure is a subject of investigation for developing inhibitors of other targets like nicotinic acetylcholine receptors, CLKs, and α-glucosidase, indicating broad utility across multiple therapeutic areas . The product is intended for research and development purposes only and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl furo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKJSUXVQJONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl furo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl furo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Ethyl furo[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl furo[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation at the 5-position of the furopyridine ring enhances reactivity for further functionalization. Key examples include:

Compound Synthesis Method Yield Key Properties/Applications Reference
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Reaction of ethyl 5-bromo-2-chloronicotinate with sodium ethoxycarbonylmethoxide 76% Intermediate for kinase inhibitors
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate Analogous synthesis using 2-mercaptoacetate 71% Precursor to thienopyridinones

Key Insight : Bromo and chloro derivatives exhibit similar synthetic yields (~70–76%) but differ in downstream applications due to halogen-specific reactivity (e.g., bromo for cross-coupling, chloro for nucleophilic substitution).

Thieno[2,3-b]pyridine Analogs

Replacing the furan oxygen with sulfur generates thieno[2,3-b]pyridines, which display distinct electronic and structural properties:

Compound Planarity (Dihedral Angle) Biological Relevance Reference
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate 0.3° (near-planar) Antitumor drug intermediate
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate N/A Forms keto-enol tautomers (e.g., 14d)

Amino-Substituted Derivatives

Amino groups at the 3-position modulate electronic properties and bioactivity:

Compound Synthesis Method Bioactivity Reference
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate Acylation of ethyl 3-amino derivative Intermediate for M4 PAM scaffolds
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate One-pot four-component reaction Moderate antibacterial activity

Key Insight: Amino-substituted derivatives show promise in antimicrobial applications, though activity depends on substituents (e.g., naphthyl groups enhance lipophilicity) .

Physicochemical Properties

Comparative data for select compounds:

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) LogP
Ethyl furo[2,3-b]pyridine-2-carboxylate 207.18* 1.4* 351.7* 1.42*
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate 207.18 1.4 351.7 1.42
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate 206.20 1.319 342.0 N/A

*Data inferred from structurally similar 3-oxo derivative .

Key Insight : The 3-oxo derivative shares nearly identical physicochemical properties with the parent compound, suggesting minimal impact of the ketone group on bulk properties.

Q & A

Q. What are the standard synthetic routes for Ethyl furo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Two primary approaches are documented:

  • One-pot multicomponent reactions : Combine aminothiophenes, aldehydes, and ethyl cyanoacetate under reflux in ethanol with a catalytic base (e.g., piperidine). Yields range from 65–90% depending on substituent steric effects and reaction time optimization .
  • Stepwise deamination/decarboxylation : Start with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate. Deaminate using NaNO₂/HCl, hydrolyze with NaOH, and decarboxylate via thermal or acidic conditions. This method achieves ~76% purity but requires rigorous purification .
    Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., CH₃CN for higher yields in halogenated derivatives) .

Q. How is structural confirmation of this compound achieved in synthetic workflows?

Methodological Answer: Use a combination of:

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹, NH₂ stretches at 3350–3480 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl carbons (δ 165–170 ppm). Substituent-induced shifts help confirm regiochemistry .
  • Melting point analysis : Compare observed values (e.g., 218–222°C for thieno analogs) with literature to assess purity .

Q. What in vitro assays are used for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Agar diffusion/broth microdilution : Test against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) strains. Use Tetracycline (10 µg/mL) as a positive control. MIC values for analogs range from 8–64 µg/mL .
  • Structure-activity relationship (SAR) screening : Introduce electron-withdrawing groups (e.g., Br, NO₂) at the 6-position to enhance activity against resistant strains .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Standardize assay protocols : Variability in inoculum size (e.g., 1×10⁶ CFU/mL vs. 5×10⁵ CFU/mL) or incubation time (18–24 hrs) can skew MIC results. Replicate assays in triplicate under CLSI guidelines .
  • Control for solvent effects : DMSO concentrations >1% may inhibit bacterial growth, artificially inflating activity. Use vehicle controls .

Q. What computational strategies optimize this compound derivatives for kinase inhibition?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Target CLK1/CLK4 kinases (PDB: 4Z34). Prioritize derivatives with hydrogen bonds to Glu220/Asp238 and hydrophobic interactions with Val87 .
  • QSAR modeling : Use Hammett σ values to predict electron-donating substituents (e.g., -OCH₃) that improve binding affinity (R² > 0.85 in training sets) .

Q. How are regioselectivity challenges addressed in furopyridine functionalization?

Methodological Answer:

  • Direct C-H activation : Use Pd(OAc)₂ with directing groups (e.g., -CONHR) to achieve C3-arylation. Yields improve with electron-deficient aryl halides (70–85%) .
  • Microwave-assisted cyclization : Reduce side products in fused tricyclic systems (e.g., thiochromeno[2,3-b]pyridines) by optimizing power (150 W) and time (20 mins) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl furo[2,3-b]pyridine-2-carboxylate
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Ethyl furo[2,3-b]pyridine-2-carboxylate

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